molecular formula C12H14N2O3S2 B2526787 N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide CAS No. 2034549-05-6

N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide

Cat. No.: B2526787
CAS No.: 2034549-05-6
M. Wt: 298.38
InChI Key: RMOPUHBZMDRYLX-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. This interaction can disrupt normal biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a thiophene ring and a pyridine sulfonamide group allows for versatile applications in various fields .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c15-12(10-4-7-18-9-10)3-6-14-19(16,17)11-2-1-5-13-8-11/h1-2,4-5,7-9,12,14-15H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPUHBZMDRYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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